3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid is a complex organic compound with significant implications in medicinal chemistry and drug design. It possesses a unique structure that combines various functional groups, making it a subject of interest for researchers exploring its potential applications in pharmaceuticals.
Source: The compound can be synthesized through various chemical reactions, which will be detailed in the synthesis analysis section. Its structure is characterized by the presence of a tert-butoxycarbonyl group, an amino group, and a trifluorophenyl moiety.
Classification: This compound falls under the category of amino acids, specifically modified amino acids due to the presence of additional functional groups that alter its properties compared to standard amino acids.
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid typically involves several steps:
Technical details regarding specific reaction conditions (temperature, solvent choice) and yields can vary based on laboratory practices and should be optimized for best results.
The molecular structure of 3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid can be represented as follows:
The compound can participate in several chemical reactions due to its functional groups:
These reactions are critical for modifying the compound to enhance its pharmacological properties or for synthesizing related compounds.
The mechanism of action for 3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid primarily involves its interaction with biological targets such as enzymes or receptors:
Data on specific interactions would require empirical studies involving binding assays or computational modeling to elucidate detailed mechanisms.
Relevant data from studies on similar compounds indicate potential stability ranges and solubility profiles that could be extrapolated for this compound.
3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid has several scientific uses:
Research into its applications continues to expand as new methods for synthesis and analysis are developed.
Asymmetric hydrogenation serves as a cornerstone for installing chiral centers in the synthesis of tert-butyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate, a direct precursor to the target compound. This reaction employs transition metal catalysts with chiral ligands to achieve high enantioselectivity via inner-sphere or outer-sphere mechanisms. In inner-sphere mechanisms, prochiral substrates (e.g., β-enamido esters) coordinate directly to the metal center, followed by hydride transfer. Outer-sphere mechanisms, exemplified by Noyori-type catalysts, involve bifunctional activation where the ligand (e.g., diamine) and metal cooperatively polarize the substrate [1] [9].
Catalyst Systems:
Table 1: Catalysts for Asymmetric Hydrogenation of Precursors to Target Compound
Catalyst Type | Substrate Class | Enantiomeric Excess (%) | Mechanism |
---|---|---|---|
Ru-BINAP/diamine | β-Aryl-β-keto esters | >99 | Outer-sphere |
Ir-PyrPhos | α,β-Unsaturated acids | 98 | Inner-sphere |
Rh-Et-DuPhos | Dehydroamino acids | 95–99 | Inner-sphere |
A patent (CN109608348A) details the stereoselective synthesis of the target compound using Ir-(R)-Xyl-Phanephos catalyst, hydrogenating an enol acetate precursor at 50°C under 50 bar H₂ to achieve 99.5% ee. The reaction tolerates the Boc-protected amino group and trifluorophenyl ring without side reactions [4].
The Hofmann rearrangement converts primary carboxamides into amines with one fewer carbon atom, enabling direct installation of the β-amino acid fragment. For the target compound, this involves rearranging 4-(2,4,5-trifluorophenyl)butane-1,4-diamide to the corresponding β-amino acid precursor [2] [5].
Mechanism and Optimization:
Table 2: Hofmann Rearrangement Reagents for β-Amino Acid Synthesis
Reagent System | Temperature (°C) | Yield (%) | Racemization Risk |
---|---|---|---|
Br₂/NaOH | 80 | 70–75 | Moderate |
PIFA/H₂O | 25 | 85 | Low |
NaOCl/MeOH | 40 | 80 | Low |
In gabapentin synthesis (structurally analogous), Hofmann rearrangement of a cyclohexane mono-amide delivers the β-amino acid core in 70% yield [2]. For the trifluorophenyl substrate, methanol trapping yields stable methyl carbamates, preventing decarboxylation side reactions [10].
tert-Butoxycarbonyl (Boc) protection is indispensable for preventing undesired nucleophilic reactions during the synthesis. The Boc group shields the β-amino group during hydrogenation or coupling steps and is later cleaved under acidic conditions [4] [10].
Protection Protocol:
Deprotection Strategies:
Two primary strategies exist for assembling the target molecule: linear and convergent synthesis.
Linear Synthesis:
Convergent Synthesis:
Table 3: Route Efficiency Comparison
Parameter | Linear Route | Convergent Route |
---|---|---|
Steps | 6 | 4 (2 per fragment + coupling) |
Theoretical Yield | 38% | 69% |
Byproduct Formation | High | Low |
The patent CN109608348A employs a convergent approach, synthesizing (R)-3-Boc-amino-4-(2,4,5-trifluorophenyl)butanoic acid via asymmetric hydrogenation of an enol acetate, followed by fragment coupling. This reduces purification complexity and improves scalability [4].
Phase-transfer catalysis (PTC) achieves enantioselective alkylation of glycine Schiff bases, generating stereodefined α-amino acid precursors for the target compound. Chiral ammonium salts transfer anions (e.g., hydroxide) or reactants between aqueous and organic phases, enabling asymmetric induction [7] [9].
Mechanism and Catalysts:Cinchona alkaloid-derived PTCs (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) deprotonate glycine imines in the organic phase. The chiral cation directs the approach of electrophiles (e.g., alkyl halides), yielding α-amino esters with >90% ee. For the trifluorophenyl moiety, benzylation of a glycine precursor under PTC delivers the (R)-enantiomer after hydrolysis [7].
Optimization Parameters:
Table 4: PTC Conditions for Enantioselective Alkylation
Catalyst | Electrophile | ee (%) | Reaction Time (h) |
---|---|---|---|
N-(9-Anthracenylmethyl)cinchonidinium bromide | Benzyl bromide | 95 | 24 |
Spirobinaphthyl-ammonium salt | Allyl iodide | 92 | 12 |
This method circumvents transition-metal contamination issues in pharmaceutical synthesis, providing an alternative to asymmetric hydrogenation [7] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3